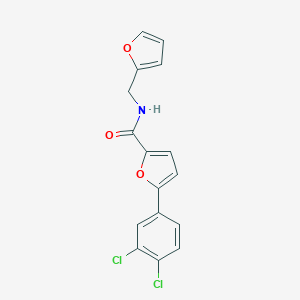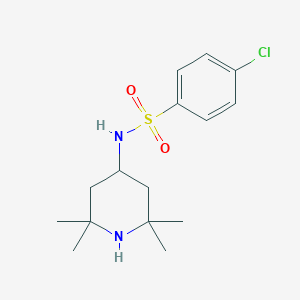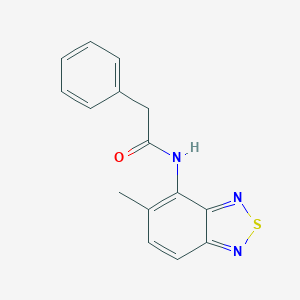![molecular formula C15H14N2O3S B246241 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole inhibits the activity of several protein kinases, including JNK1, JNK2, and IKK. In vivo studies have shown that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its potential toxicity. Careful consideration should be taken when using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in experiments involving live cells or animals.
将来の方向性
There are several future directions for the study of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. One potential direction is the development of more selective inhibitors of protein kinases. Another direction is the investigation of the potential use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成法
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with imidazole in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
特性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
1-(4-ethoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-7-8-15(13-6-4-3-5-12(13)14)21(18,19)17-10-9-16-11-17/h3-11H,2H2,1H3 |
InChIキー |
YRUDPGXGIZDMNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)
